BRD0539

CRISPR-Cas9 Small-molecule inhibitor In vitro assay

CRISPR editing workflows demand precise temporal control to minimize off-target effects-generic Cas9 inhibitors often lack the mechanistic specificity needed for pulse-chase or partial-inhibition studies. BRD0539 is a cell-permeable, reversible SpCas9 inhibitor that allosterically disrupts PAM engagement without interfering with gRNA binding, enabling washout restoration of nuclease activity. • Dose-dependent inhibition (IC50 22 μM in vitro; EC50 11 μM in cell-based eGFP disruption) supports fine-tuned dose-response and partial on/off-target modulation. • Selective for SpCas9 over Cas12a (FnCpf1), preserving orthogonal CRISPR systems. • Exceptional DMSO solubility (>91 mg/mL) allows concentrated stock preparation with minimal solvent interference, unlike lower-solubility alternatives.

Molecular Formula C25H25FN2O3S
Molecular Weight 452.5 g/mol
Cat. No. B606342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRD0539
SynonymsBRD0539;  BRD-0539;  BRD 0539; 
Molecular FormulaC25H25FN2O3S
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCC3C2C4=C(C=CC(=C4)C5=CC=CC=C5F)NC3CO
InChIInChI=1S/C25H25FN2O3S/c1-16-6-9-18(10-7-16)32(30,31)28-13-12-20-24(15-29)27-23-11-8-17(14-21(23)25(20)28)19-4-2-3-5-22(19)26/h2-11,14,20,24-25,27,29H,12-13,15H2,1H3/t20-,24+,25-/m1/s1
InChIKeyCZOIXFMISSBIJL-DCEDVJGZSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BRD0539: Cell-Permeable, Reversible SpCas9 Inhibitor


BRD0539 is a small-molecule, cell-permeable, and reversible inhibitor of Streptococcus pyogenes Cas9 (SpCas9), the most widely used nuclease in CRISPR-based genome editing [1]. It inhibits SpCas9-mediated DNA cleavage in vitro with an apparent IC50 of 22 μM and demonstrates dose-dependent inhibition in cellular assays with an apparent EC50 of 11 μM in an eGFP disruption assay . Its mechanism involves allosteric modulation of the Cas9 carboxyl-terminal domain (CTD), preventing PAM engagement without disrupting the SpCas9:gRNA interaction [2].

Mechanism Allosteric PAM disruption; reversible, cell-permeable SpCas9 inhibition
Temporal control Acts on pre-formed Cas9:gRNA complexes for pulse-chase studies
Selectivity SpCas9-selective; does not inhibit Cas12a, preserving orthogonal systems

BRD0539 vs. Other SpCas9 Inhibitors


Despite the growing number of small-molecule SpCas9 inhibitors, substitution among them is not scientifically valid due to critical differences in mechanism of action, potency, and target selectivity. BRD0539 uniquely disrupts the PAM-engagement step without affecting gRNA binding, whereas newer inhibitors like BRD7586 exhibit enhanced potency but different selectivity profiles, and agents like Cas9-IN-2 target apo-Cas9 to prevent gRNA complex formation [1]. These divergent mechanisms directly impact experimental outcomes, including the degree of reversibility, cell-type specificity, and compatibility with different delivery modalities [2]. Procurement decisions must therefore be based on a compound's precise fit to the experimental question—not just class membership.

Mechanism mismatch: BRD7586 and Cas9-IN-2 operate through distinct inhibitory steps (gRNA loading vs. PAM engagement), altering experimental reversibility and temporal control.
Potency and solubility divergence: Differing IC50, EC50, and DMSO solubility may shift effective working concentrations and solvent exposure; direct replacement may require re-optimization.
Characterization depth: Reversibility, plasma stability, and bacterial in vivo evidence are not uniformly established across analogs, limiting cross-compound inference.

BRD0539 Comparative Evidence


In Vitro SpCas9 Inhibition Potency

BRD0539 exhibits an apparent IC50 of 22 μM in an in vitro DNA cleavage assay, placing it as a moderate-potency inhibitor compared to the more recently discovered BRD7586, which is reported to be approximately twofold more potent [1]. In contrast, Cas9-IN-2 is substantially less potent with an IC50 of 246 μM . This potency gradient informs selection: BRD0539 offers a well-characterized, intermediate inhibition profile ideal for titration studies, while BRD7586 may be preferred for applications requiring stronger suppression at lower concentrations, and Cas9-IN-2 is generally too weak for most cell-based applications.

In Vitro Inhibition
Cross-study comparable
IC50 22 μM
Intermediate inhibition, supports dose-response titration studies.
Comparators: BRD7586 ~11 μM, Cas9-IN-2 246 μM.
CRISPR-Cas9 Small-molecule inhibitor In vitro assay

Cellular eGFP Disruption Assay Potency

In a cellular context, BRD0539 demonstrates an apparent EC50 of 11 μM in an eGFP disruption assay, confirming its cell-permeability and functional inhibition . Direct head-to-head comparison in the same assay format reveals that at 15 μM, BRD0539 achieves significant inhibition (p = 3.5 × 10⁻⁷ vs. DMSO for plasmid delivery; p = 4.1 × 10⁻⁴ for RNP delivery), while BRD7586 achieves even stronger significance (p = 1.2 × 10⁻⁵ plasmid; p = 3.6 × 10⁻⁶ RNP) [1]. This data confirms BRD0539's cellular activity but highlights the enhanced potency of newer analogs, informing the trade-off between using a more established, well-characterized tool versus a more potent but less extensively studied alternative.

Cellular eGFP Disruption
Direct head-to-head
BRD0539EC50 11 μM, p=3.5×10⁻⁷ (plasmid)
BRD7586p=1.2×10⁻⁵ (plasmid)
Confirmed cell-permeable functional inhibition; BRD7586 shows lower p-value at same concentration.
U2OS.eGFP.PEST cells, 24h, plasmid or RNP delivery.
Cellular assay eGFP disruption SpCas9 inhibition

Selectivity for SpCas9 vs. Cas12a

BRD0539 demonstrates high selectivity for SpCas9 over the structurally distinct CRISPR nuclease FnCpf1 (also known as Cas12a). In an eGFP-disruption assay, BRD0539 effectively inhibits SpCas9 but shows no inhibitory activity against FnCpf1 under identical conditions [1]. In contrast, BRD7586 also exhibits selectivity for SpCas9 over Cas12a in cellular engagement assays [2]. This selectivity is critical for experiments where orthogonal CRISPR systems are employed or where off-target nuclease inhibition must be avoided.

Cas12a Selectivity
Cross-study comparable
No FnCpf1 inhibition ≤50 μM
Preserves orthogonal nuclease activity; SpCas9-selective.
BRD7586 also selective for SpCas9 over Cas12a.
Selectivity Off-target FnCpf1

Allosteric PAM Disruption Mechanism

BRD0539's mechanism is unique among SpCas9 inhibitors: it binds to a cryptic site in the carboxyl-terminal domain (CTD) of Cas9, inducing conformational changes that render the PAM-recognition domain incompetent for DNA engagement [1]. Crucially, BRD0539 does not interfere with the SpCas9:gRNA interaction . In contrast, Cas9-IN-2 functions by binding to apo-Cas9 to prevent gRNA complex formation altogether . This mechanistic divergence means that BRD0539 can be added after the Cas9:gRNA complex has already formed, offering greater temporal control over the editing process.

Mechanism: PAM Disruption
Class-level inference
BRD0539Allosteric CTD; post-complex
Cas9-IN-2Apo-Cas9; pre-complex
Post-complex action enables temporal control of pre-formed Cas9:gRNA.
Molecular dynamics and fluorescence polarization assays.
Mechanism of action Allosteric inhibition PAM

Reversibility and Plasma Stability

BRD0539 is a reversible inhibitor that is stable in human plasma, with no reported degradation over a 24-hour incubation period . In contrast, BRD7586 is also cell-permeable and reversible, but its plasma stability profile has not been explicitly reported in the same level of detail, and its enhanced potency may complicate reversible dose-response studies due to stronger suppression at lower concentrations [1]. The well-documented reversibility of BRD0539 makes it particularly suitable for experiments requiring precise temporal control and washout studies.

Reversibility & Stability
Supporting evidence
Reversible; ≥24h plasma
Supports washout and pulse-chase experimental designs.
Stability profile more extensively characterized than BRD7586.
Reversibility Plasma stability In vivo

Solubility and Formulation

BRD0539 exhibits high solubility in DMSO (≥91 mg/mL, ~201 mM) and moderate solubility in ethanol (31 mg/mL), but is insoluble in water, requiring formulation for in vivo applications . In comparison, BRD7586 is soluble in DMSO at 2 mg/mL, which is significantly lower . This difference in DMSO solubility can impact stock solution preparation and the ease of achieving high concentrations for in vitro assays. BRD0539's higher DMSO solubility facilitates the preparation of concentrated stock solutions, reducing the volume of DMSO introduced into experimental systems.

DMSO Solubility
Cross-study comparable
≥91 mg/mL (~201 mM)
Enables high-concentration stock preparation with low solvent carryover.
BRD7586: 2 mg/mL in DMSO.
Solubility Formulation DMSO

BRD0539 Application Scenarios


Temporal Control in Mammalian Cells

Given its well-characterized reversibility and ability to inhibit pre-formed Cas9:gRNA complexes (unlike Cas9-IN-2), BRD0539 is ideal for 'pulse-chase' experiments where precise temporal control over Cas9 activity is required. Users can add BRD0539 at specific time points to halt editing, then wash it out to restore activity [1]. The moderate potency (IC50 22 μM, EC50 11 μM) allows for fine-tuned dose-response studies, unlike the stronger BRD7586, which may saturate inhibition at lower concentrations .

Off-Target Editing Reduction

BRD0539's selective inhibition of SpCas9 without affecting FnCpf1 (Cas12a) makes it suitable for experiments that aim to minimize off-target editing by SpCas9 while leaving orthogonal CRISPR systems (e.g., Cas12a) unaffected [1]. Its ability to be dosed to achieve partial inhibition can also be leveraged to reduce off-target editing while maintaining sufficient on-target activity, a strategy supported by its dose-dependent inhibition profile in both in vitro and cellular assays .

High-Concentration, Low-DMSO Assays

BRD0539's exceptional DMSO solubility (>91 mg/mL) enables the preparation of highly concentrated stock solutions, minimizing the volume of organic solvent introduced into sensitive in vitro assays such as DNA cleavage or fluorescence polarization assays [1]. In contrast, using BRD7586 (DMSO solubility 2 mg/mL) at equivalent concentrations would require over 45-fold more DMSO, potentially confounding results due to solvent toxicity or assay interference .

Bacterial In Vivo CRISPR Inhibition

BRD0539 has been successfully validated for in vivo CRISPR-dependent DNA cleavage and CRISPRi regulation in Lacticaseibacillus paracasei and Escherichia coli, demonstrating partial inhibition in these prokaryotic systems [1]. This establishes a proof-of-concept for its use in bacterial genetic manipulation, where alternative inhibitors like BRD7586 have not been as extensively characterized. Its plasma stability and reversible action also suggest potential utility in more complex in vivo models .

Application
Selection Property
Validation Focus
Temporal Control Studies
Reversible post-complex inhibition
Dose-response reversibility in mammalian cells
Off-Target Editing Reduction
SpCas9 selectivity
Orthogonal nuclease compatibility (Cas12a unaffected)
Low-DMSO High-Concentration Assays
High DMSO solubility
Solvent-interference minimization in cell-free assays
Bacterial CRISPR Inhibition
Prokaryotic validation
CRISPRi and DNA cleavage in L. paracasei / E. coli

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for BRD0539

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.